Dovitinib

概要

説明

ドビチニブは、腫瘍の増殖と血管新生に関与する複数の受容体型チロシンキナーゼに対して強力な阻害活性を示す経口活性のある低分子です。 これは主に、急性骨髄性白血病や多発性骨髄腫などのさまざまな癌の治療における潜在的な用途について研究されています .

2. 製法

合成ルートと反応条件: ドビチニブは、主要な中間体の形成とその後の反応を含む多段階プロセスによって合成されます。 合成には通常、最終生成物の純度と収量を確保するために、制御された条件下で有機溶媒と試薬を使用します .

工業生産方法: ドビチニブの工業生産には、収量を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、結晶化やクロマトグラフィーなどの精製手順が含まれており、最終生成物を純粋な形で得ます .

準備方法

Synthetic Routes and Reaction Conditions: Dovitinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthesis typically involves the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as crystallization and chromatography to obtain the final product in its pure form .

化学反応の分析

反応の種類: ドビチニブは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 これらの反応は、化合物の構造を変更し、その薬理学的特性を強化するために不可欠です .

一般的な試薬と条件: ドビチニブを含む反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 反応は通常、目的の結果を確実に得るために、制御された温度と圧力の条件下で行われます .

生成される主な生成物: ドビチニブを含む反応から生成される主な生成物は、代謝産物であり、その薬物動態学的および薬力学的特性について研究されています。 これらの代謝産物は、化合物の全体的な有効性と安全性プロファイルに重要な役割を果たします .

4. 科学研究アプリケーション

ドビチニブは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究アプリケーションを持っています。 これは主に、癌研究における受容体型チロシンキナーゼ阻害剤として使用され、腫瘍の増殖と血管新生を阻害する上で有望な結果を示しています . さらに、ドビチニブは、その有効性を高めるために他の化学療法剤との併用療法における潜在的な用途について研究されています .

科学的研究の応用

Dovitinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a receptor tyrosine kinase inhibitor in cancer research, where it has shown promising results in inhibiting tumor growth and angiogenesis . Additionally, this compound is being investigated for its potential use in combination therapies with other chemotherapeutic agents to enhance their efficacy .

作用機序

ドビチニブは、線維芽細胞増殖因子経路、血管内皮増殖因子経路、血小板由来増殖因子経路などの複数の受容体型チロシンキナーゼを阻害することによってその効果を発揮します。 これらの経路を阻害することによって、ドビチニブは、腫瘍細胞の増殖、血管新生、生存を効果的に阻害します .

類似化合物:

- ソラフェニブ

- スニチニブ

- パゾパニブ

- アクチニブ

比較: ドビチニブは、複数の受容体型チロシンキナーゼを同時に阻害する能力においてユニークであり、これは他の類似化合物とは異なります。 ソラフェニブ、スニチニブ、パゾパニブ、アクチニブも受容体型チロシンキナーゼを標的とする一方、ドビチニブのより幅広い活性スペクトルは、さまざまな癌を治療するための有望な候補としています .

類似化合物との比較

- Sorafenib

- Sunitinib

- Pazopanib

- Axitinib

Comparison: Dovitinib is unique in its ability to inhibit multiple receptor tyrosine kinases simultaneously, which sets it apart from other similar compounds. While sorafenib, sunitinib, pazopanib, and axitinib also target receptor tyrosine kinases, this compound’s broader spectrum of activity makes it a promising candidate for treating various cancers .

生物活性

Dovitinib (TKI-258) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has shown promise in the treatment of various cancers, particularly through its effects on angiogenesis and tumor growth inhibition. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and relevant clinical findings.

This compound primarily targets several key receptor tyrosine kinases, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Fibroblast Growth Factor Receptor (FGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

These targets are critical in processes such as tumor angiogenesis and cellular proliferation. This compound's inhibition of these pathways leads to reduced tumor growth and metastasis in various cancer models.

Inhibition of Endothelial Cell Proliferation

Research indicates that this compound preferentially inhibits endothelial cell proliferation over cancer cells. For instance, in studies involving hepatocellular carcinoma (HCC), this compound demonstrated a significant inhibitory effect on endothelial cells at concentrations as low as 0.04 μmol/L, while showing less efficacy against HCC cells at similar concentrations . The table below summarizes the IC50 values for this compound against different cell lines:

| Cell Line | IC50 (μmol/L) |

|---|---|

| MHCC-97H (HCC) | 0.87 ± 0.17 |

| SMMC7721 (HCC) | 1.26 ± 0.15 |

| Endothelial Cells | ~0.04 |

Anti-Angiogenic Activity

This compound has been shown to significantly reduce microvessel density in xenograft tumors, indicating its potential as an anti-angiogenic agent. Immunohistochemical analyses revealed that this compound effectively induced apoptosis in endothelial cells while inhibiting their proliferation .

Case Study: this compound in Hepatocellular Carcinoma

In a preclinical study involving HCC models, this compound was administered to immunodeficient mice. The results showed a marked suppression of tumor growth and pulmonary metastasis compared to controls. Notably, the drug was effective even in overcoming resistance to sorafenib, a common treatment for HCC .

Effects on Osteoblast Differentiation

Beyond its anti-cancer properties, this compound has also been investigated for its effects on bone metabolism. A study demonstrated that this compound enhances BMP-2-mediated signaling pathways, promoting osteoblast differentiation through activation of ERK1/2 and p38 MAPKs . This suggests potential applications in treating skeletal diseases or enhancing bone healing.

Clinical Trials and Efficacy

This compound has undergone various clinical trials to evaluate its efficacy across different cancer types:

- Castration-Resistant Prostate Cancer : A Phase II study assessed the activity of this compound in patients with advanced prostate cancer, indicating promising results in terms of disease stabilization .

- Gastric Cancer : Preliminary results suggest that this compound may be beneficial when used alongside other targeted therapies, although further trials are needed to establish definitive outcomes .

Summary of Findings

The biological activity of this compound is characterized by its multi-faceted approach to inhibiting tumor growth and angiogenesis while also promoting osteoblast differentiation. Its preferential targeting of endothelial cells positions it as a valuable agent in cancer therapy and potentially in bone-related conditions.

特性

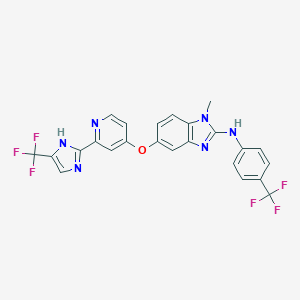

IUPAC Name |

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQCTGMSNWUMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025925 | |

| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Unlike many kinase inhibitors that only target vascular endothelial growth factor (VEGF), Dovitinib inhibits receptors in the fibroblast growth factor (FGF ) pathway, as well as VEGF and platelet-derived growth factor (PDGF). FGF receptor tyrosine kinase inhibition is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors. | |

| Record name | Dovitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

405169-16-6 | |

| Record name | Dovitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405169-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dovitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405169166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dovitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOVITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I35H55G906 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。